1-(4,6-Dimethylpyridin-2-yl)ethanone
Overview
Description
“1-(4,6-Dimethylpyridin-2-yl)ethanone” is a chemical compound with the molecular formula C9H11NO . It is also known as DMPE. This compound is an important intermediate in the synthesis of various drugs .
Synthesis Analysis
The synthesis of “this compound” involves heating a solution of 2-acetyl-5,6-dimethylpyridine (II-1) in ethanol and p-toluenesulphonic acid . The mixture is heated under reflux for 4 hours . The product is then purified by column chromatography on silica gel using cyclohexane/ethyl acetate .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C9H11NO/c1-6-4-7(2)10-9(5-6)8(3)11/h4-5H,1-3H3 . The molecular weight of the compound is 149.19 g/mol .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 149.19 g/mol . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a log Kp (skin permeation) of -6.05 cm/s . Its water solubility is 1.11 mg/ml; 0.00742 mol/l .Scientific Research Applications
Fluorescent Chemosensor
Dimethylfuran tethered 2-aminopyridine-3-carbonitriles, synthesized through a solvent-free microwave-assisted one-pot reaction involving a molecule similar to 1-(4,6-Dimethylpyridin-2-yl)ethanone, have been identified as fluorescent chemosensors for detecting Fe3+ ions and picric acid with nanomolar detection limits, demonstrating the potential for environmental monitoring and safety applications (Shylaja et al., 2020).
Catalytic Behavior
Compounds related to this compound have been utilized in the synthesis of iron and cobalt complexes that showed catalytic activities toward ethylene, indicating their potential in polymerization processes and the broader field of catalysis (Sun et al., 2007).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, synthesized using ligands derived from a molecule similar to this compound, have shown to exhibit corrosion inhibition properties on mild steel in acidic conditions. This research opens avenues for these compounds in materials science, particularly in protecting industrial equipment and infrastructure from corrosion (Das et al., 2017).
Synthesis of Intermediates for Pharmaceutical Applications
Chemical Characterization and Application
New diheteroaryl thienothiophene derivatives were synthesized from a compound similar to this compound, contributing to the field of organic electronics and materials science due to their potential applications in organic semiconductors and light-emitting diodes (Mabkhot et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-7(2)10-9(5-6)8(3)11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZFETYQIYPLIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629541 | |
Record name | 1-(4,6-Dimethylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59576-31-7 | |
Record name | 1-(4,6-Dimethyl-2-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59576-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4,6-Dimethylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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